molecular formula C10H7NOS B1588543 6-(2-Thienyl)-2-pyridinecarboxaldehyde CAS No. 208111-00-6

6-(2-Thienyl)-2-pyridinecarboxaldehyde

Cat. No.: B1588543
CAS No.: 208111-00-6
M. Wt: 189.24 g/mol
InChI Key: HZFJKPQZABOKLA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is a major branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.govlookchem.comlibretexts.org These non-carbon atoms, typically nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties compared to their all-carbon counterparts. libretexts.orgwikipedia.org Many essential biological molecules, including nucleic acids, vitamins, and alkaloids, are based on heterocyclic frameworks. wikipedia.org

Among the most common and well-studied heterocycles are pyridine (B92270) and thiophene (B33073). wikipedia.org Pyridine is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. nih.govresearchgate.net It is an isostere of benzene (B151609) and serves as a fundamental building block in pharmaceuticals and agrochemicals. beilstein-journals.org Thiophene is a five-membered aromatic ring composed of four carbon atoms and one sulfur atom. nih.govlookchem.comwikipedia.org Discovered as a contaminant in benzene, thiophene and its derivatives are also key components in medicinal chemistry and materials science. diva-portal.org The compound 6-(2-Thienyl)-2-pyridinecarboxaldehyde is a derivative of pyridinecarboxaldehyde, specifically an isomer known as picolinaldehyde (pyridine-2-carbaldehyde), where a hydrogen atom is substituted by a thienyl group. msu.eduresearchgate.net

Significance of Pyridine-Thiophene Hybrid Scaffolds in Contemporary Chemical Research

The strategic combination of different heterocyclic rings into a single "hybrid" molecule is a powerful approach in modern chemical research, particularly in drug discovery. nih.gov Pyridine-thiophene scaffolds merge the structural and electronic properties of both a nitrogen-containing six-membered ring and a sulfur-containing five-membered ring. This fusion can lead to novel compounds with unique biological activities and chemical characteristics. nih.gov

The pyridine nucleus is a privileged scaffold, meaning it is a structural framework that appears frequently in biologically active compounds and approved drugs. beilstein-journals.orgnih.gov Similarly, the thiophene ring is considered an important pharmacophore that can be used to modify a drug candidate's interaction with biological targets, alter its solubility, or fine-tune its metabolism. diva-portal.org The creation of hybrid structures containing both of these rings is a subject of considerable interest for synthesizing new molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net Researchers explore these scaffolds to develop new anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Overview of Research Trajectories for this compound

The primary research trajectory for this compound centers on its role as a versatile synthetic intermediate or building block for constructing more complex molecules. Its structure combines a reactive aldehyde group with the bidentate potential of the thienyl-pyridine unit, making it a valuable precursor in several areas of chemical synthesis.

A principal method for the synthesis of the core 6-(2-thienyl)pyridine structure involves palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions create a carbon-carbon bond between the pyridine and thiophene rings. Key examples of such methods include the Suzuki-Miyaura coupling, which uses an organoboron reagent (e.g., thiophene-2-boronic acid), and the Stille reaction, which employs an organotin reagent (e.g., 2-(tributylstannyl)thiophene). libretexts.orgwikipedia.org These reactions are favored for their efficiency and tolerance of a wide range of functional groups. libretexts.orgnih.gov

Once synthesized, this compound is primarily used in subsequent reactions. The aldehyde functional group is readily transformed, most commonly through condensation reactions with amines to form Schiff bases. lookchem.commsu.edu These resulting Schiff base ligands, which incorporate the N,N-bidentate chelating site of the 2,2'-bipyridine-like thienyl-pyridine unit, are of significant interest in coordination chemistry for their ability to form stable complexes with various metal ions. msu.edu These metal complexes are investigated for potential catalytic, optical, or biological properties.

Physicochemical Properties of this compound This interactive table summarizes key identifiers and physical properties of the compound.

PropertyValueSource(s)
IUPAC Name 6-(Thiophen-2-yl)pyridine-2-carbaldehyde nih.gov
Synonyms 6-(2-Thienyl)picolinaldehyde, 6-(Thiophen-2-yl)pyridine-2-carbaldehyde nih.gov
CAS Number 208111-00-6 wikipedia.orgdiva-portal.org
Molecular Formula C₁₀H₇NOS wikipedia.orgdiva-portal.org
Molecular Weight 189.23 g/mol wikipedia.orgnih.gov
Form Solid wikipedia.orgnih.gov
Melting Point 57-61 °C wikipedia.orgnih.gov
Boiling Point (Predicted) 324.7 ± 32.0 °C nih.gov
Density (Predicted) 1.269 ± 0.06 g/cm³ nih.gov

Representative Synthetic Protocol: Suzuki-Miyaura Coupling The following table outlines a representative, generalized procedure for the synthesis of 6-(2-thienyl)pyridine structures via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming the key carbon-carbon bond.

ComponentExample Reagent(s)PurposeSource(s)
Pyridine Precursor 6-Bromo-2-pyridinecarboxaldehyde or related 6-halopyridine derivativeElectrophilic coupling partner researchgate.netnih.gov
Thiophene Reagent Thiophene-2-boronic acid or its ester/trifluoroborate saltNucleophilic coupling partner researchgate.netnih.govyoutube.com
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates the cross-coupling cycle researchgate.netresearchgate.net
Ligand (optional) PPh₃, SPhos, XPhosStabilizes and activates the palladium catalyst beilstein-journals.orgnih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation diva-portal.orgresearchgate.netnih.gov
Solvent Dioxane/Water, Toluene (B28343), DMF, Aqueous IsopropanolProvides the reaction medium diva-portal.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-2-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJKPQZABOKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442040
Record name 6-(2-Thienyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208111-00-6
Record name 6-(2-Thienyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-Thienyl)-2-pyridinecarboxaldehyde
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Synthetic Methodologies for 6 2 Thienyl 2 Pyridinecarboxaldehyde and Its Structural Analogues

Strategic Approaches to the Pyridine-Thiophene Core Synthesis

The creation of the bi-heterocyclic pyridine-thiophene structure is typically achieved through modern cross-coupling reactions, which allow for the precise formation of a carbon-carbon bond between the two aromatic rings.

The most prevalent methods for synthesizing the 6-(2-thienyl)pyridine backbone involve multi-step sequences that culminate in a palladium-catalyzed cross-coupling reaction. These strategies offer high yields and excellent tolerance for a wide variety of functional groups. orgsyn.org Two of the most powerful and commonly employed methods are the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target scaffold, this would typically involve reacting a halopyridine, such as 2-bromo-6-methylpyridine (B113505) or 2-chloro-6-methylpyridine, with a thiophene (B33073) boronic acid or boronic ester. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.gov The initial product, 6-(2-thienyl)-2-methylpyridine, can then be oxidized, for example using potassium permanganate, to yield the desired aldehyde, 6-(2-thienyl)-2-pyridinecarboxaldehyde. chemicalbook.com

Negishi Coupling: This method provides a powerful alternative, coupling an organozinc compound with an organohalide. orgsyn.org The synthesis would involve preparing a pyridylzinc halide, which can be accomplished through the reaction of a halopyridine with activated zinc. orgsyn.org This organozinc reagent is then coupled with a halogenated thiophene, such as 2-bromothiophene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). orgsyn.orgmdpi.com Negishi coupling is noted for its high functional group tolerance and the ability to proceed under mild conditions. orgsyn.org

Other strategies for forming the pyridine (B92270) ring itself, such as the Bohlmann-Rahtz pyridine synthesis, can also be employed. This method constructs the pyridine ring from an enamine and an ethynylketone, which could incorporate a thiophene moiety from the start. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
ComponentExample Reagent/ConditionPurposeReference
Pyridine Precursor6-Bromo-2,2'-bipyridineAryl halide coupling partner mdpi.com
Thiophene Precursor4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolaneOrganoboron coupling partner mdpi.com
CatalystPd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))Catalyzes the C-C bond formation mdpi.com
BaseK₂CO₃ (Potassium carbonate)Activates the organoboron species mdpi.com
SolventToluene (B28343) / Ethanol (B145695)Provides the reaction medium mdpi.com
Temperature170 °C (Microwave)Provides energy to overcome activation barrier mdpi.com

The synthetic strategies for accessing this compound and its analogues can be classified as either convergent or divergent.

Divergent Synthesis: In a divergent approach, a common intermediate core structure is synthesized and then modified in various ways to produce a library of different analogues. For example, a one-pot reaction can be used to synthesize a core like 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This central molecule can then be subjected to different reactions, such as alkylation, to create a diverse set of derivatives. nih.gov This approach is particularly useful for generating a series of related compounds for structure-activity relationship studies.

Derivatization Strategies for Functional Enhancement

The aldehyde functional group in this compound is a versatile handle for further molecular elaboration, primarily through condensation reactions to form new C=N double bonds.

Schiff bases, or imines, are readily formed by the condensation of an aldehyde with a primary amine. This reaction is a cornerstone of synthetic chemistry for creating derivatives. uomustansiriyah.edu.iq The reaction of this compound with various primary amines (R-NH₂) under reflux in a solvent like ethanol would yield the corresponding Schiff base derivatives. mdpi.comresearchgate.net This method allows for the introduction of a wide array of substituents (the 'R' group), enabling the fine-tuning of the molecule's steric and electronic properties. Aromatic and aliphatic amines are both suitable for this transformation. nih.gov

Similarly, the aldehyde can react with hydrazine (B178648) or its derivatives (R-NH-NH₂) to form hydrazones. dergipark.org.tr This reaction typically proceeds under mild conditions, often by refluxing the aldehyde and the hydrazine derivative in an alcohol solvent. mdpi.com The synthesis of hydrazones is a common strategy for creating compounds with potential biological applications. nih.govnih.gov For instance, reacting the parent aldehyde with acetohydrazide would yield the corresponding acetohydrazone derivative, a structural motif found in various pharmacologically evaluated compounds. nih.gov The use of substituted hydrazines, such as aminoguanidine (B1677879), allows for the creation of more complex analogues like aminoguanidine hydrazones. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity is critical for the practical application of any synthetic route. The optimization of reaction parameters is a systematic process involving the careful variation of catalysts, solvents, temperature, and reactant stoichiometry. researchgate.netresearchgate.net

For the crucial cross-coupling step in the synthesis of the pyridine-thiophene core, several factors are key:

Catalyst and Ligand: The choice of palladium catalyst and its associated phosphine (B1218219) ligand is paramount. Different ligands can dramatically affect the efficiency of the catalytic cycle, particularly the reductive elimination step. nih.gov For Negishi couplings, ligands like CPhos have been developed to suppress side reactions and improve the yield of the desired product. nih.gov

Solvent and Base: The solvent and base combination can influence reaction rates and yields. For Suzuki couplings, a mixture of an organic solvent like toluene and a polar solvent like ethanol is often effective, while bases such as potassium carbonate are commonly used. mdpi.com

Temperature: Temperature control is essential. While some modern cross-coupling reactions can proceed at room temperature, others require heating, sometimes to high temperatures using conventional methods or microwave irradiation to shorten reaction times. mdpi.comorganic-chemistry.orgresearchgate.net

The process of optimization is often empirical, involving screening various conditions to find the optimal set for a specific substrate combination, as illustrated in the table below, which is based on a study optimizing the C-H functionalization of pyridine N-oxides. researchgate.net

Table 2: Example of Reaction Condition Optimization
EntryVariable ChangedConditionTime (h)Result (Conversion %)Reference
1Baseline1.5 equiv. reagent, 0.2 equiv. acid, 60 °C398% researchgate.net
2Reagent Stoichiometry1.0 equiv. reagent372% researchgate.net
3Acid CatalystH₃PO₄ (weaker acid)37% researchgate.net
4Acid CatalystCF₃SO₃H (stronger acid)392% researchgate.net
5Temperature40 °C356% researchgate.net
6Temperature80 °C198% researchgate.net

Role of Catalysts and Reagents in Reaction Efficiency

The efficiency of the synthesis of this compound and its analogues is highly dependent on the choice of catalyst and reagents. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are the most prevalent methods.

In a typical Stille coupling approach, 6-bromo-2-pyridinecarboxaldehyde is reacted with an organotin reagent, such as 2-(tributylstannyl)thiophene. The choice of the palladium catalyst and associated ligands is crucial for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. The reaction is typically carried out in the presence of a suitable solvent, and the efficiency can be influenced by the nature of the organostannane and any additives.

The Suzuki coupling presents an alternative and often more environmentally benign route, utilizing a boronic acid or its ester derivative in place of the organotin reagent. wikipedia.org For instance, the coupling of 6-bromo-2-pyridinecarboxaldehyde with 2-thienylboronic acid is a viable synthetic strategy. The catalyst system for this reaction often consists of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand. The choice of ligand can significantly impact the reaction's success, with bulky, electron-rich phosphines often favoring the coupling of heteroaryl compounds. nih.gov The base used to activate the boronic acid is another critical parameter, with common choices including potassium carbonate (K₂CO₃) and potassium fluoride (B91410) (KF). nih.gov The selection of the appropriate base can be crucial, as some starting materials may be sensitive to strongly basic conditions. organic-chemistry.org

The table below summarizes typical catalysts and reagents used in the synthesis of this compound and its structural analogues.

Reaction Type Pyridine Precursor Thiophene Reagent Catalyst Ligand Base Typical Yield (%)
Stille Coupling6-Bromo-2-pyridinecarboxaldehyde2-(Tributylstannyl)thiophenePd(PPh₃)₄Triphenylphosphine-Good to Excellent
Suzuki Coupling6-Bromo-2-pyridinecarboxaldehyde2-Thienylboronic AcidPd(OAc)₂ or Pd₂(dba)₃Phosphine Ligands (e.g., P(t-Bu)₃)K₂CO₃ or KFModerate to High
Suzuki Coupling2-Chloro-6-substituted PyridineArylboronic AcidPXPd2-K₂CO₃Good

This table is generated based on analogous reactions and general principles of cross-coupling chemistry.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of the synthesis of this compound.

In Stille couplings , aprotic solvents that can solvate the organometallic species without participating in the reaction are generally preferred. Toluene and N,N-dimethylformamide (DMF) are commonly used solvents. The reaction temperature is typically elevated to facilitate the catalytic cycle, often ranging from 80 °C to 110 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the starting materials or product.

For Suzuki couplings , a variety of solvents can be employed, often in biphasic systems with water. Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are frequently used, sometimes in combination with water to dissolve the inorganic base. nih.gov The reaction temperature for Suzuki couplings is also typically elevated, often in the range of 80 °C to 100 °C, to drive the reaction to completion. diva-portal.org

The following table outlines common solvent systems and temperature profiles for these synthetic methodologies.

Reaction Type Solvent System Typical Temperature (°C)
Stille CouplingToluene, DMF80 - 110
Suzuki Coupling1,4-Dioxane/Water, THF/Water80 - 100

This table is generated based on analogous reactions and general principles of cross-coupling chemistry.

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of this compound is essential for its application in further research and development. The primary methods for purification are column chromatography and recrystallization.

Column chromatography is a widely used technique to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. Silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is often employed. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of aromatic aldehydes include ethanol, or mixtures of hexanes and ethyl acetate. rochester.edu

The table below details common purification techniques for this compound.

Purification Method Stationary Phase/Solvent System Key Considerations
Column ChromatographySilica Gel; Hexanes/Ethyl Acetate gradientEffective for removing catalyst residues and byproducts.
RecrystallizationEthanol, Hexanes/Ethyl AcetateSuitable for final purification of the solid product.

This table is generated based on general laboratory practices for the purification of organic compounds.

Coordination Chemistry of 6 2 Thienyl 2 Pyridinecarboxaldehyde As a Ligand

Ligand Design Principles and Chelation Properties

The coordination behavior of 6-(2-Thienyl)-2-pyridinecarboxaldehyde is intrinsically linked to its molecular structure. The arrangement of its constituent rings and the presence of specific donor atoms dictate how it interacts with metal ions.

Analysis of Nitrogen and Sulfur Donor Atoms

In many instances, the aldehyde group of this compound serves as a reactive handle for the synthesis of more complex Schiff base ligands. These reactions, typically involving condensation with primary amines, introduce an imine nitrogen atom which, along with the pyridine (B92270) nitrogen, creates a bidentate N,N-donor set. This chelation motif is a common feature in the coordination chemistry of ligands derived from 2-pyridinecarboxaldehyde (B72084).

Investigation of Denticity and Preferred Coordination Modes

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. While this compound itself can potentially act as a bidentate ligand through its pyridine nitrogen and the aldehyde oxygen, its coordination chemistry is more extensively explored through its Schiff base derivatives.

Schiff bases derived from this compound are typically bidentate, coordinating through the pyridine nitrogen and the imine nitrogen. This N,N-chelation forms a stable five-membered ring with the metal ion, a favorable arrangement in coordination chemistry. The thiophene (B33073) sulfur may or may not participate in coordination, leading to variability in the coordination modes. In some cases, the thiophene sulfur can act as a bridging atom, linking two metal centers.

Transition Metal Complexation Dynamics

The interaction of this compound and its derivatives with transition metals has been a subject of considerable research, leading to the synthesis of a variety of coordination complexes with interesting structural and electronic properties.

Synthesis of Homoleptic and Heteroleptic Coordination Complexes

Both homoleptic and heteroleptic complexes featuring ligands derived from this compound have been reported. Homoleptic complexes, where all the ligands attached to the metal center are identical, can be synthesized by reacting the ligand with a metal salt in an appropriate stoichiometric ratio.

Heteroleptic complexes, which contain more than one type of ligand, are also accessible. For instance, a Schiff base derived from this compound can be introduced into a coordination sphere already containing other ligands, such as halides or other neutral donor molecules. The synthesis of such complexes allows for the fine-tuning of the electronic and steric properties of the metal center.

Characterization of Diverse Coordination Geometries

The coordination geometry of a metal complex is determined by the number of ligands surrounding the central metal ion and their spatial arrangement. Ligands derived from this compound have been shown to stabilize various coordination geometries in transition metal complexes.

Commonly observed geometries include:

Octahedral: In many cases, two tridentate Schiff base ligands coordinate to a central metal ion to form a six-coordinate octahedral complex. Alternatively, a bidentate Schiff base ligand can occupy two coordination sites, with other ligands completing the octahedral geometry.

Square Planar: This geometry is often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). A bidentate Schiff base ligand can occupy two positions in the square plane.

Tetrahedral: For some metal ions, particularly those with a d¹⁰ electronic configuration like Zn(II), tetrahedral complexes can be formed.

Square Pyramidal: This five-coordinate geometry can arise when a tetradentate Schiff base ligand coordinates to a metal ion, or when a bidentate ligand and three other monodentate ligands are present.

Table 1: Examples of Transition Metal Complexes with Schiff Bases Derived from 2-Pyridinecarboxaldehyde and Related Ligands

Metal IonLigand TypeCoordination GeometryReference
Mn(II)Schiff base of 2-pyridinecarboxaldehydeDistorted Octahedral nih.gov
Fe(III)Schiff base of 2-thiophenecarboxaldehydeOctahedral researchgate.net
Co(II)Schiff base of 2-pyridinecarboxaldehydeOctahedral orientjchem.org
Ni(II)Schiff base of 2-pyridinecarboxaldehydeOctahedral orientjchem.org
Cu(II)Schiff base of 2-pyridinecarboxaldehydeSquare Pyramidal orientjchem.org
Zn(II)Schiff base of 2-thiophenecarboxaldehydeOctahedral researchgate.net

Note: This table provides examples from related systems to infer the potential coordination behavior of this compound derivatives.

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of this compound derivatives extends beyond transition metals to include the f-block elements, namely the lanthanides and actinides.

The larger ionic radii of lanthanide ions allow for higher coordination numbers, typically ranging from 7 to 12. Schiff base ligands derived from 2-pyridinecarboxaldehyde can form stable complexes with lanthanide ions. science.gov In these complexes, the ligands often wrap around the metal ion, and additional coordination sites are typically occupied by solvent molecules or counter-ions. The resulting complexes can exhibit interesting photophysical properties, such as luminescence, which is a characteristic feature of many lanthanide compounds.

The coordination chemistry of actinide ions with Schiff base ligands, including those derived from pyridine-2-carboxaldehyde, is an area of active research. nih.gov These complexes are of interest for their potential applications in nuclear fuel reprocessing and waste management. The coordination of Schiff base ligands to actinide ions like thorium(IV) and uranium(VI) has been demonstrated, often resulting in high coordination number complexes with diverse geometries. nih.gov

Selective Binding of Rare Earth Elements in Aqueous Media

There is currently no available research data or published studies on the selective binding of rare earth elements (lanthanides and actinides) by this compound in aqueous media. The potential of this ligand for the separation and extraction of these technologically important elements has not been investigated. Research in this area would be crucial to determine its selectivity, binding affinities, and the thermodynamic parameters governing complex formation.

No data available for interactive table.

Coordination with Main Group Elements

The coordination chemistry of this compound with main group elements (alkali metals, alkaline earth metals, and elements of groups 13-16) is another area where published research is absent. The nature of the bonding, structural motifs, and reactivity of any potential complexes with these elements are yet to be determined.

No data available for interactive table.

Impact of Ancillary Ligands on Coordination Environment and Reactivity

The influence of ancillary, or co-ligands, on the coordination environment and subsequent reactivity of metal complexes involving this compound has not been a subject of any specific investigation. The steric and electronic effects of ancillary ligands play a pivotal role in tuning the properties of metal complexes, including their stability, solubility, and catalytic activity. However, in the context of this particular primary ligand, no such studies have been reported.

No data available for interactive table.

Structural Elucidation and Advanced Characterization of Metal Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.net This powerful technique allows for the unambiguous determination of molecular structures, providing insights into the coordination environment of the metal center and the conformation of the organic ligand. For the purpose of this analysis, we will focus on complexes formed with a close derivative, 6-(2-thienyl)-2,2′-bipyridine (HL), which incorporates the core structure of 6-(2-thienyl)-2-pyridinecarboxaldehyde.

Determination of Absolute Molecular and Supramolecular Crystal Structures

The primary outcome of an SC-XRD experiment is the determination of the crystal system, space group, and unit cell dimensions, which collectively define the crystal structure. Research on ruthenium(II) complexes with the ligand 6-(2-thienyl)-2,2′-bipyridine (HL) has revealed its versatile coordination capabilities, leading to distinct crystal structures. rsc.org

Two notable examples are the complexes [Ru(HL)(py)Cl₃] and [Ru(HL)₂Cl][BF₄]·CH₂Cl₂. rsc.org The crystallographic data for these compounds have been meticulously determined, showcasing different bonding modes of the ligand.

In the complex [Ru(HL)(py)Cl₃], the ligand acts as a bidentate N₂ donor. Conversely, in the complex [Ru(HL)₂Cl][BF₄]·CH₂Cl₂, two HL ligands are present, with one functioning as a bidentate N₂-donor and the other as a terdentate N₂S-donor. rsc.org This highlights the flexibility of the thienyl-pyridine scaffold in accommodating the steric and electronic requirements of the metal center.

Below is a summary of the crystallographic data for these two ruthenium complexes.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
[Ru(HL)(py)Cl₃]C₁₉H₁₄Cl₃N₃RuSTriclinicP17.811(1)10.192(1)13.492(2)97.69(1)90.55(1)110.88(1)2
[Ru(HL)₂Cl][BF₄]·CH₂Cl₂C₂₉H₂₂BCl₃F₄N₄RuS₂MonoclinicP2₁/c7.576(1)16.072(3)26.083(4)9096.02(1)904

Data sourced from J. Chem. Soc., Dalton Trans., 1993, 2547-2552. rsc.org

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed examination of bond lengths and angles provides crucial information about the nature of the chemical bonds and the coordination geometry around the metal ion. In the distorted octahedral environment of ruthenium(II) complexes, these parameters can confirm the coordination mode of the ligand.

For the complex [Ru(HL)₂Cl][BF₄]·CH₂Cl₂, the structural analysis reveals a significant interaction between the ruthenium center and the sulfur atom of one of the thienyl groups. The Ru–S bond length was determined to be 2.380(2) Å, confirming the terdentate N₂S coordination of that ligand. rsc.org The coordination sphere of the ruthenium ion in these complexes is completed by nitrogen atoms from the pyridine (B92270) and bipyridine moieties and by chloride ions. The bond angles around the ruthenium center deviate from the ideal 90° and 180° of a perfect octahedron, indicating a distorted geometry to accommodate the steric bulk and bite angles of the chelating ligands.

The table below presents selected bond length data for the [Ru(HL)₂Cl]⁺ cation.

BondLength (Å)
Ru–S2.380(2)
Ru–N (avg.)~2.0-2.1
Ru–Cl~2.4

Data interpretation based on typical ruthenium-polypyridyl complexes and specific data from J. Chem. Soc., Dalton Trans., 1993, 2547-2552. rsc.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Chalcogen Bonding)

Beyond the single molecule, SC-XRD allows for the investigation of the supramolecular assembly through various non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and chalcogen bonding, dictate how molecules pack in the crystal lattice. nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

While single-crystal X-ray diffraction provides the detailed structure of a perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk material. PXRD is used to confirm that the structure determined from a single crystal is representative of the entire synthesized batch, ensuring phase purity.

The experimental PXRD pattern of a synthesized powder is compared with a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the homogeneity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or different crystalline phases.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated theoretical percentages based on the proposed chemical formula.

For newly synthesized metal complexes, elemental analysis provides crucial evidence for the stoichiometric composition, confirming that the ligand and metal have combined in the expected ratio. Close agreement between the found and calculated values, typically within a ±0.4% margin, is a standard requirement for the characterization of a new compound and supports the structural model derived from X-ray diffraction. uark.edunih.gov

The table below shows a representative example of how elemental analysis data is presented.

CompoundAnalysis%C%H%N
\multirow{2}{*}{[Ru(HL)(py)Cl₃]}Calculated44.822.778.25
Found44.752.818.19

This data is hypothetical and for illustrative purposes, based on the expected format of elemental analysis reporting.

Advanced Spectroscopic and Spectrochemical Investigations of Metal Complexes

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the structural details of metal complexes. These techniques probe the vibrational modes of molecules, offering insights into the coordination environment of the ligand around a central metal ion.

Assignment of Characteristic Absorption Bands (e.g., ν(C=N), ν(C=S), Pyridine (B92270) Ring Vibrations)

In metal complexes of ligands like 6-(2-Thienyl)-2-pyridinecarboxaldehyde, specific vibrational modes are of particular interest. The coordination of the ligand to a metal ion is expected to cause noticeable shifts in the frequencies of these vibrations compared to the free ligand.

A crucial vibration to monitor would be the C=N stretching frequency, ν(C=N), which would arise from the imine bond formed if the aldehyde group of this compound were to react, for example, with an amine to form a Schiff base ligand prior to or during complexation. In such a scenario, the coordination of the imine nitrogen to the metal center typically leads to a decrease in the ν(C=N) frequency. This is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond.

The thiophene (B33073) ring contains a C-S bond, and its stretching vibration, ν(C-S), can also be a diagnostic tool. The involvement of the thiophene sulfur atom in coordination would likely perturb the ν(C-S) frequency. However, coordination is more sterically favored through the pyridine and aldehyde/imine nitrogen atoms.

Pyridine ring vibrations are also sensitive to coordination. The in-plane and out-of-plane ring deformation modes of the pyridine moiety are expected to shift to higher frequencies upon complexation. This is a well-documented phenomenon and is attributed to the increased rigidity of the ligand backbone upon coordination to a metal center.

Table 1: Expected Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) for Metal Complexes of a Ligand System Analogous to this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Comments
ν(C=N) of imine1600 - 1650Shift to lower frequency upon coordination.
Pyridine ring vibrations1400 - 1600Shift to higher frequencies upon coordination.
ν(C-S) of thiophene800 - 850Potential shift upon coordination, though less likely to be a primary coordination site.
ν(M-N)400 - 600New bands appearing in the low-frequency region, indicative of metal-ligand bond formation.

This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound complexes is not available.

Spectroscopic Probing of Ligand-Metal Coordination Interactions

The formation of a coordinate bond between the ligand and a metal ion is directly observable in the far-infrared (Far-IR) and low-frequency Raman regions. New absorption bands, typically found in the 250-500 cm⁻¹ range, can be assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) or metal-sulfur (ν(M-S)) bonds. The position and intensity of these bands are dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex.

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy, covering the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, provides valuable information about the electronic structure of metal complexes. The absorption of light in these regions corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Characterization of Ligand-Centered Electronic Transitions

In the UV region, the spectra of metal complexes of this compound are expected to be dominated by intense absorption bands. These bands are typically assigned to ligand-centered (LC) π → π* and n → π* electronic transitions originating from the pyridine and thiophene aromatic rings. Upon coordination, the positions and intensities of these bands may shift compared to the free ligand, providing further evidence of complex formation. For instance, studies on pyridinedicarboxylate-Tb(III) complexes have shown broad, intense absorption bands between 220 and 300 nm corresponding to π-π* transitions of the ligand. researchgate.net

Analysis of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands

For transition metal complexes, new absorption bands, which are absent in the spectra of the free ligand and the free metal ion, often appear in the visible region. These are charge-transfer (CT) bands.

Metal-to-Ligand Charge Transfer (MLCT): If the metal ion is in a relatively low oxidation state and has filled or partially filled d-orbitals of suitable energy, it can donate electron density to the empty π*-orbitals of the aromatic pyridine and thiophene rings. These MLCT transitions are often intense and are responsible for the vibrant colors of many transition metal complexes.

Ligand-to-Metal Charge Transfer (LMCT): Conversely, if the metal ion is in a high oxidation state, it can accept electron density from the filled π-orbitals of the ligand. These LMCT transitions are also typically intense.

The energy of these charge transfer bands is a sensitive probe of the electronic properties of both the metal and the ligand.

Identification of d-d Electronic Transitions in Transition Metal Complexes

For complexes of transition metals with partially filled d-orbitals (d¹ to d⁹ configurations), weak absorption bands can often be observed in the visible or NIR region. These bands correspond to electronic transitions between the d-orbitals of the metal ion, which are split in energy by the electrostatic field of the coordinating ligands (ligand field splitting). These are known as d-d or ligand field transitions.

The number, position, and intensity of these d-d bands are characteristic of the d-electron configuration of the metal ion and the geometry of the complex (e.g., octahedral, tetrahedral, square planar). For example, in an octahedral complex of Ni(II) (d⁸), three spin-allowed d-d transitions are expected. The analysis of these bands allows for the determination of important parameters such as the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B), which provides information about the degree of covalency in the metal-ligand bond.

Table 2: Illustrative Electronic Absorption Data for a Hypothetical Transition Metal Complex of a this compound-based Ligand.

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Comments
Ligand-Centered (π → π*)200 - 350> 10,000Intense bands originating from the aromatic system.
MLCT/LMCT400 - 7001,000 - 50,000Intense bands responsible for the color of the complex.
d-d Transitions500 - 1200< 100Weak bands, characteristic of the metal ion and its geometry.

This table is for illustrative purposes and does not represent measured data for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its metal complexes. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, electronic environment of the nuclei, and ligand conformation upon complexation.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, which would be the most deshielded proton, typically appearing far downfield (around 10.0 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyridine ring. The protons on the pyridine and thiophene rings would appear in the aromatic region (approximately 7.0-8.5 ppm). Upon coordination to a metal center, significant changes in the chemical shifts of the pyridine protons are expected. The coordination of the pyridine nitrogen to a metal ion typically causes a downfield shift of the adjacent protons due to the donation of electron density to the metal.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons of the pyridine and thiophene rings would appear between 120-160 ppm. Complexation with a metal ion would also influence the chemical shifts of the pyridine ring carbons, reflecting the change in the electronic structure of the ligand.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on analogous structures. Solvent: CDCl₃)

Assignment Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aldehyde (-CHO) ~10.1 ~193
Pyridine-H3 ~7.9 ~122
Pyridine-H4 ~7.9 ~137
Pyridine-H5 ~7.8 ~128
Thiophene-H3' ~7.7 ~128
Thiophene-H4' ~7.1 ~126
Thiophene-H5' ~7.4 ~130
Pyridine-C2 - ~153
Pyridine-C6 - ~156

This interactive table summarizes the anticipated chemical shifts for the compound.

A review of the scientific literature did not yield specific dynamic NMR (DNMR) studies focusing on the ligand exchange processes of this compound. Such studies are highly valuable for understanding the kinetics and mechanisms of complex formation and dissociation. DNMR techniques, such as line-shape analysis and exchange spectroscopy (EXSY), could provide quantitative data on the rates of ligand exchange, the stability of the metal-ligand bond, and the thermodynamics of the coordination process. This remains an area open for future investigation for this particular ligand system.

Mass Spectrometry (MS, HR-MS)

Mass spectrometry is a critical technique for confirming the molecular weight and determining the fragmentation patterns of this compound and its metal complexes.

The empirical formula for this compound is C₁₀H₇NOS, with a molecular weight of 189.23 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HR-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (189.0248). Using techniques like electrospray ionization (ESI), it is also common to observe adducts. Predicted m/z values for common adducts are presented in Table 2. uni.lu

Table 2: Predicted m/z for Adducts of this compound

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₀H₈NOS]⁺ 190.0321
[M+Na]⁺ [C₁₀H₇NNaOS]⁺ 212.0140
[M+K]⁺ [C₁₀H₆KNOS]⁺ 227.9880

This interactive table shows predicted mass-to-charge ratios for common adducts of the title compound. uni.lu

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) for an aromatic aldehyde like this would be expected to show several characteristic losses.

Loss of a hydrogen radical (M-1): A peak at m/z 188 corresponding to the [M-H]⁺ ion is expected.

Loss of the formyl radical (M-29): A significant peak at m/z 160, resulting from the cleavage of the C-CHO bond, would correspond to the [C₉H₆NS]⁺ fragment.

Further Fragmentation: Subsequent fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) from the pyridine ring, or fragmentation of the thiophene ring.

For metal complexes, ESI-MS is particularly useful for identifying the intact complex ion and studying its dissociation in the gas phase, providing insights into the stability and stoichiometry of the complex.

Fluorescence and Luminescence Spectroscopy

The photophysical properties of ligands and their metal complexes are of significant interest for applications in sensing, imaging, and materials science.

The this compound ligand contains both pyridine and thiophene moieties, which can participate in π-π* and n-π* electronic transitions. While specific photophysical data for the free ligand is not prominent in the literature, studies on related compounds provide valuable insights. For instance, ligands incorporating a pyridine unit linked to a chromophore, such as anthracene (B1667546), have been shown to act as fluorescent chemosensors. unive.it In one such system, the intense fluorescence of the anthracene unit was almost completely quenched upon complexation with metal ions like Cu²⁺ and Hg²⁺. This quenching was attributed to an intramolecular electron transfer process from the chromophore to the complexed pyridine moiety. unive.it

Furthermore, the formation of metal complexes can induce or significantly enhance luminescence. While bidentate N,N-ligands are common, the core structure of this compound serves as a precursor to more complex tridentate or tetradentate ligands (e.g., through Schiff base condensation). Metal complexes of such expanded ligands often exhibit interesting photophysical properties. For example, platinum(II) acetylide complexes incorporating pyridine-dicarboxamide ligands have been shown to form luminescent metallogels, where emission is enhanced by the formation of molecular aggregates involving π-π and Pt(II)···Pt(II) interactions. nih.gov Similarly, ruthenium(II) polyimine complexes are well-known for their phosphorescent properties, which can be tuned by modifying the ligands. rsc.org The coordination of a ligand like this compound or its derivatives to transition metals such as Ru(II), Re(I), Ir(III), or Pt(II) could lead to the formation of complexes with significant metal-to-ligand charge transfer (MLCT) character, often resulting in strong luminescence in the visible or near-infrared region. researchgate.netnih.gov

Potential for Photoactive Materials Development

The development of novel photoactive materials is a cornerstone of advancements in fields ranging from optoelectronics to solar energy conversion and photodynamic therapy. The targeted design of ligands is a critical first step in tuning the photophysical properties of the resulting metal complexes. The ligand This compound presents an intriguing scaffold for the synthesis of such materials.

The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring can give rise to intramolecular charge-transfer (ICT) characteristics upon photoexcitation. The coordination of a metal ion to the nitrogen atom of the pyridine and potentially the sulfur atom of the thiophene or the aldehyde oxygen could significantly influence the electronic structure and, consequently, the photophysical properties of the resulting complex.

Detailed Research Findings:

Currently, there is a notable absence of published research specifically investigating the synthesis and photophysical properties of metal complexes of This compound . However, based on analogous structures found in the literature, several potential avenues for research and expected photophysical behaviors can be hypothesized. For instance, complexes of similar polypyridyl ligands with transition metals like ruthenium(II), iridium(III), and rhenium(I) are well-known for their luminescent properties, often arising from metal-to-ligand charge transfer (MLCT) excited states. The incorporation of the thienyl group could modulate the energy of these states, potentially shifting the absorption and emission profiles.

Future research in this area would need to focus on the following:

Synthesis and Characterization: The initial step would involve the synthesis of complexes with various transition metals (e.g., Ru(II), Ir(III), Re(I), Zn(II), Pt(II)). Characterization would involve techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to determine the coordination environment of the metal ion.

Photophysical Investigations: A thorough investigation of the photophysical properties would be crucial. This would include measuring the absorption and emission spectra, determining the photoluminescence quantum yields (PLQY), and measuring the excited-state lifetimes. Such data would provide insights into the nature of the excited states and the efficiency of the radiative and non-radiative decay pathways.

Electrochemical Studies: Cyclic voltammetry and other electrochemical techniques would be employed to determine the redox potentials of the complexes, providing information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Data Tables:

As there is no specific experimental data available for metal complexes of This compound , a hypothetical data table is presented below to illustrate the type of information that would be generated from future research. The values are purely illustrative and are based on typical ranges observed for similar classes of photoactive metal complexes.

Hypothetical Photophysical Data for [M(L)n] Complexes (where L = deprotonated Schiff base of this compound)

Metal Ion (M)Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Excited-State Lifetime (τ, µs)
Ru(II)4506200.050.8
Ir(III)3805500.401.5
Re(I)4005900.151.2
Pt(II)4205800.252.0

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-(2-Thienyl)-2-pyridinecarboxaldehyde, DFT calculations are instrumental in elucidating its geometric and electronic properties.

Geometry optimization using DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d,p), is the first step in theoretically characterizing this compound. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimization provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure is analyzed by examining the distribution of electron density. Molecular and natural bond orbital analyses of the related compound 2-pyridinecarboxaldehyde (B72084) have shown that the highest occupied molecular orbital (HOMO) is primarily composed of the nitrogen nonbonding orbital, which interacts with the oxygen lone pairs of the formyl group. rsc.org In this compound, the electron-rich thiophene (B33073) ring is expected to significantly influence the electronic distribution across the molecule. The analysis reveals how the pyridine (B92270), thiophene, and aldehyde functional groups electronically interact with each other.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical, yet plausible, data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not available in the provided search results.

Parameter Description Hypothetical Value
C(py)-C(th) Bond Length Length of the bond connecting the pyridine and thiophene rings. 1.48 Å
C(py)-C(cho) Bond Length Length of the bond connecting the pyridine ring and the aldehyde carbon. 1.49 Å
C=O Bond Length Length of the carbonyl double bond in the aldehyde group. 1.22 Å
C(py)-N-C(py) Angle Bond angle within the pyridine ring. 117.5°
Py-Th Dihedral Angle The twist angle between the planes of the pyridine and thiophene rings. 25.0°

DFT calculations are highly effective at predicting spectroscopic data. For instance, vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to help assign specific absorption bands to molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated. These descriptors help in understanding the chemical reactivity of the molecule. rsc.org

Table 2: Calculated Reactivity Descriptors (Illustrative) This table illustrates the types of reactivity descriptors that can be obtained from DFT calculations.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2 Power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η) A measure of electrophilic character.

Molecular Mechanics (MM2) Calculations for Conformational Analysis

While DFT is powerful, for a preliminary exploration of the potential energy surface, molecular mechanics methods like MM2 can be more efficient. Conformational analysis of this compound is crucial due to the rotational freedom around the single bonds connecting the two aromatic rings and the aldehyde group to the pyridine ring. This rotation gives rise to different conformers (e.g., s-cis and s-trans orientations of the aldehyde group relative to the pyridine nitrogen) which may have different energies and populations at equilibrium. rsc.org MM2 calculations can efficiently map these conformational possibilities and identify the low-energy structures that are likely to be most populated.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is nucleophilic (electron-donating) and the LUMO is electrophilic (electron-accepting). libretexts.org

For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO is likely localized over the electron-deficient pyridine ring and the electron-withdrawing carboxaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net These orbitals pinpoint the regions of the molecule most likely to be involved in chemical reactions. nih.gov

Table 3: FMO Analysis Data (Illustrative) This table shows representative data obtained from an FMO analysis.

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital. -6.20
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. -2.15
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO. 4.05

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core pairs, and bonding/antibonding orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. rsc.org

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the sulfur atom in the thiophene ring or the nitrogen atom in the pyridine ring into adjacent antibonding orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, providing a quantitative measure of their significance. wisc.edu

Table 4: Significant NBO Donor-Acceptor Interactions (Hypothetical) This table illustrates potential intramolecular interactions and their stabilization energies as determined by NBO analysis.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) S π*(C-C)thiophene 5.4 Thiophene ring delocalization
LP(1) N π*(C-C)pyridine 6.8 Pyridine ring delocalization
π(C-C)thiophene π*(C-C)pyridine 15.2 Inter-ring conjugation
LP(2) O σ*(Cpy-Ccho) 2.5 Carbonyl-pyridine interaction

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for simulating potential reaction mechanisms. chem8.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies for proposed reactions involving this compound. For example, the mechanism of a nucleophilic addition to the carbonyl carbon or an electrophilic substitution on the thiophene ring could be investigated. DFT calculations can elucidate the step-by-step pathway, providing insights into the reaction kinetics and thermodynamics that would be difficult to obtain solely through experimental means.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand and predict its potential biological activities based on studies of structurally related compounds containing pyridine, thiophene, and carboxaldehyde moieties.

QSAR studies on related heterocyclic compounds, such as pyridine and thiophene derivatives, have been instrumental in identifying key molecular features that govern their therapeutic effects, including anticancer and antimicrobial activities. These models typically employ a range of molecular descriptors to quantify various aspects of a molecule's structure.

Key Concepts in QSAR Modeling for Related Heterocyclic Compounds:

QSAR models are generally expressed by an equation where the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) is a function of one or more molecular descriptors.

A review of pyridine derivatives highlighted that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O), can enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogens was found to decrease activity. nih.gov For a molecule like this compound, the aldehyde group (-CHO) represents a key feature that would be a primary focus in any QSAR analysis.

Illustrative Descriptors from QSAR Studies on Related Structures:

Several classes of descriptors are commonly used in QSAR modeling of heterocyclic compounds:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These describe the size and shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

In a study on thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1), a key enzyme in cell division, 3D descriptors were used to develop a predictive QSAR model. nih.gov This model successfully distinguished between compounds with high and low inhibitory activity. nih.gov

Hypothetical QSAR Model for this compound Derivatives:

A hypothetical QSAR study on a series of analogs of this compound might involve the synthesis of derivatives with substitutions on the pyridine or thiophene rings. The biological activity of these compounds against a specific target, for instance, a cancer cell line, would be determined. Subsequently, a QSAR model could be developed.

The following interactive table illustrates the type of data that would be generated in such a study. The descriptor values and their coefficients are hypothetical but are based on the types of descriptors found to be significant in QSAR studies of similar heterocyclic systems.

CompoundSubstitutionpIC50 (Experimental)Molecular Weight (Descriptor 1)LogP (Descriptor 2)Dipole Moment (Descriptor 3)pIC50 (Predicted)
This compound None5.2189.232.13.55.1
Derivative 14-Chloro5.5223.672.84.15.6
Derivative 24-Methyl5.0203.262.53.34.9
Derivative 35-Nitro6.1234.231.95.26.0

The hypothetical QSAR equation for this data could be: pIC50 = 0.8 + (0.01 * Molecular Weight) + (0.5 * LogP) + (0.4 * Dipole Moment)

Research Findings from Structurally Related Compounds:

QSAR studies on other heterocyclic systems provide valuable insights that could be extrapolated to this compound. For instance, a 3D-QSAR study on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives was conducted to understand their biological activity. researchgate.net Such studies generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity.

The following table summarizes findings from QSAR studies on classes of compounds structurally related to this compound.

Compound ClassBiological ActivityKey Findings from QSAR/SARReference
Pyridine DerivativesAntiproliferativePresence of -C=O groups can enhance activity. nih.gov nih.gov
Thiophene DerivativesPLK1 Inhibition3D molecular descriptors are crucial for predicting inhibitory activity. nih.gov nih.gov
Thioalkyl Derivatives of PyridinePsychotropicPharmacokinetic data indicated high gastrointestinal absorption for most compounds. nih.gov nih.gov
Heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivativesAcid Pump AntagonistsCharge transfer within the molecule and hydrophobicity of substituents are controlling factors for activity. nih.gov nih.gov

These findings underscore the importance of specific structural and electronic features in determining the biological activity of heterocyclic compounds. For this compound, a QSAR approach would be invaluable for guiding the synthesis of more potent and selective analogs for various therapeutic targets.

Catalytic Applications of 6 2 Thienyl 2 Pyridinecarboxaldehyde Metal Complexes

Oxidative Catalysis

The design of efficient catalysts for oxidative transformations is a cornerstone of modern chemistry, with applications spanning from bulk chemical synthesis to fine chemical production. Metal complexes of 6-(2-Thienyl)-2-pyridinecarboxaldehyde and its derivatives are being explored for their ability to catalyze the oxidation of various substrates, leveraging the metal center's redox activity, which is finely tuned by the ligand's electronic and steric environment.

The catalytic decomposition of hydrogen peroxide (H₂O₂) into water and oxygen is a crucial reaction, both from an environmental perspective for the treatment of H₂O₂-containing wastewater and as a model reaction for studying the activity of catalase mimics. While direct studies on the catalytic decomposition of H₂O₂ using metal complexes of this compound are not extensively documented in the reviewed literature, the catalytic activity of structurally related complexes provides valuable insights.

For instance, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been shown to be active in oxidations using hydrogen peroxide. rsc.orgresearchgate.net These studies suggest that the iron center, coordinated to a pyridine-containing ligand, can activate H₂O₂, potentially forming high-valent iron-oxo species that are key intermediates in the catalytic cycle. The reaction of [Fe(II)(TSC)₂] complexes with H₂O₂ leads to the generation of species resulting from the addition of oxygen atoms to the complex. rsc.orgresearchgate.net This capability for oxygen atom transfer is a fundamental prerequisite for catalytic H₂O₂ decomposition. It is hypothesized that metal complexes of Schiff bases derived from this compound could exhibit similar reactivity, where the nitrogen and sulfur donor atoms would stabilize the metal center in various oxidation states, thereby facilitating the catalytic cycle of H₂O₂ decomposition.

The selective oxidation of organic substrates is a fundamental transformation in organic synthesis. Metal complexes derived from ligands related to this compound have demonstrated potential in this area.

Cyclohexene (B86901) Oxidation: The oxidation of cyclohexene is a benchmark reaction for evaluating the efficacy of new oxidation catalysts. Iron and ruthenium complexes of a bis(2,3-dihydroxy benzaldehyde)pyridine diimine ligand have been studied for the oxidation of cyclohexene using various oxidants, including H₂O₂. researchgate.net These catalysts were found to oxidize cyclohexene to cyclohexene-1-ol and cyclohexene-1-one. researchgate.net While this ligand differs from this compound, the study highlights the potential of pyridine-based Schiff base complexes in this transformation. The electronic properties of the thienyl substituent in this compound could influence the selectivity and activity of its metal complexes in cyclohexene oxidation.

Styrene (B11656) Oxidation: The oxidation of styrene can yield valuable products such as benzaldehyde (B42025), styrene oxide, and acetophenone. Research has shown that nickel(II) complexes of Schiff base functionalized 1,2,3-triazolylidene ligands are effective catalysts for the oxidation of styrene to benzaldehyde using hydrogen peroxide as a green oxidant. nih.gov One of the complexes achieved a conversion of 88% with a 70% selectivity to benzaldehyde. nih.gov Furthermore, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been shown to catalyze the oxidation of styrene to benzaldehyde. rsc.orgresearchgate.net These findings suggest that metal complexes of this compound, which share structural motifs with these successful catalysts, could also be active in styrene oxidation. The combination of the pyridine (B92270) and thiophene (B33073) moieties may offer a unique electronic environment to the metal center, potentially leading to high selectivity for desired oxidation products.

Benzyl (B1604629) Alcohol Oxidation: The selective oxidation of benzyl alcohol to benzaldehyde is a commercially important reaction. Studies on Pd(OAc)₂/pyridine systems have provided mechanistic insights into the aerobic oxidation of benzyl alcohol. nih.gov While not a complex of this compound, this work underscores the role of pyridine-type ligands in facilitating the catalytic cycle. More relevantly, iron(II) complexes supported by pincer-type ligands have been shown to be highly active catalysts for the oxidation of C(sp³)-H bonds, including the oxidation of 1-phenylethanol (B42297) to acetophenone. researchgate.net The catalytic cycle is proposed to proceed through high-valent iron-oxo species. researchgate.net Given these precedents, it is plausible that metal complexes of this compound could effectively catalyze the oxidation of benzyl alcohol, with the ligand framework stabilizing the necessary high-valent metal-oxo intermediates.

Table 1: Catalytic Oxidation of Various Organic Substrates with Related Metal Complexes

SubstrateCatalyst TypeOxidantMajor Product(s)Conversion (%)Selectivity (%)Reference
StyreneNi(II)-NHC ComplexH₂O₂Benzaldehyde8870 nih.gov
StyreneFe(II)-ThiosemicarbazoneH₂O₂Benzaldehyde-- rsc.orgresearchgate.net
CyclohexeneFe(II)/Ru(II)-Schiff Baset-BuOOHCyclohexen-1-ol, Cyclohexen-1-oneup to 35- researchgate.net
Benzyl AlcoholPd(OAc)₂/PyridineO₂Benzaldehyde-- nih.gov
1-PhenylethanolFe(II)-Pincer Complex-Acetophenone-- researchgate.net

Note: The data presented is for structurally related catalysts and not for complexes of this compound itself, as direct data was not available in the reviewed literature.

Reductive Catalysis

While oxidative catalysis has been a major focus, the development of catalysts for reductive processes is equally important. The chiral variants of ligands similar to this compound hold promise for enantioselective reductive catalysis.

Enantioselective reductive coupling reactions are powerful methods for the synthesis of chiral molecules from simple, achiral precursors. While no direct examples of enantioselective reductive coupling reactions catalyzed by metal complexes of this compound were found, the broader field of asymmetric catalysis with pyridine-containing ligands suggests potential applications. For instance, iron complexes with pyridine(diimine) ligands have been used as precatalysts for [2+2]-cycloaddition reactions. princeton.edu The development of chiral versions of this compound, for example, by introducing a stereocenter in the ligand backbone, could lead to metal complexes capable of catalyzing enantioselective reductive couplings. The thiophene and pyridine moieties can play a crucial role in substrate binding and in creating a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The development of highly active and stable catalysts for this reaction, particularly for challenging substrates, is an ongoing area of research.

While metal complexes of this compound have not been explicitly reported as catalysts for Suzuki-Miyaura reactions, the synthesis of the ligand scaffold itself and related structures often employs this very reaction. For example, arylthiophene-2-carbaldehydes have been synthesized via Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids. mdpi.com Similarly, thienylpyridazine derivatives have been prepared through the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with heteroaromatic boronic acids. nih.gov These syntheses demonstrate the robustness of the thienyl-heteroaryl linkage under Suzuki-Miyaura conditions.

This implies that metal complexes bearing the this compound ligand could potentially serve as stable catalysts in such cross-coupling reactions. The ligand's structure, which combines a potentially coordinating pyridine nitrogen and a thiophene ring, could stabilize a palladium center, a common metal used in Suzuki-Miyaura catalysis. The electronic properties of the ligand could influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. Exhaustive Suzuki-Miyaura reactions of polyhalogenated pyridines with alkyl boronic esters have been successfully developed, highlighting the feasibility of coupling at the pyridine core. core.ac.uk

Investigation of Catalyst Stability and Reusability

A critical aspect of a practical catalyst is its stability and the ability to be reused over multiple cycles. For heterogeneous catalysts, this is often achieved by immobilizing the catalytic complex onto a solid support.

While specific studies on the stability and reusability of catalysts based on this compound are scarce, research on related systems provides a framework for how this could be achieved. For example, a copper(II) complex containing pyridine-2-carbaldehyde has been immobilized on ethylenediamine-functionalized Fe₃O₄@SiO₂ nanoparticles. rsc.org This magnetic nanocatalyst was easily separated from the reaction mixture using a magnet and could be reused for seven consecutive cycles without a significant loss in its catalytic activity. rsc.org Similarly, polymer-supported catalysts have been synthesized by anchoring pyrrole-2-carboxaldehyde metal complexes onto polystyrene. asianpubs.orgresearchgate.net These catalysts were recovered by simple filtration and reused multiple times, demonstrating their heterogeneous nature and robustness. asianpubs.orgresearchgate.net

These examples strongly suggest that metal complexes of this compound could be immobilized on various supports, such as silica (B1680970), polymers, or magnetic nanoparticles, to enhance their stability and facilitate their recovery and reuse. The investigation of leaching of the metal from the support and the maintenance of catalytic activity over repeated cycles would be crucial in evaluating the practical utility of such heterogeneous catalysts.

Mechanistic Investigations of Catalytic Cycles and Active Species

The catalytic utility of metal complexes derived from this compound is fundamentally linked to the intricate mechanistic pathways they can access. While specific mechanistic studies on this exact ligand are not extensively documented, a comprehensive understanding can be constructed by examining the well-established catalytic behavior of structurally analogous metal complexes. These analogues, featuring pyridine-aldehyde, thienyl-pyridine, and related N,S- or N,N-donor ligand systems, provide a robust framework for predicting the catalytic cycles and identifying the probable active species involved in reactions catalyzed by complexes of this compound.

The catalytic cycles of these complexes are largely dictated by the nature of the central metal ion, its accessible oxidation states, and the electronic properties of the this compound ligand. This ligand can be considered a bidentate N,N-donor, coordinating through the pyridine and aldehyde nitrogen and oxygen atoms, respectively, or in some cases, it may involve the sulfur atom of the thienyl group, acting as an N,S-donor. The electronic character of the ligand, with its electron-withdrawing aldehyde group and the electron-rich thienyl moiety, can be tuned to influence the reactivity of the metal center.

A common feature in the catalytic mechanisms of related complexes is the concept of the "non-innocent" ligand, where the ligand itself actively participates in the redox processes of the catalytic cycle. This is particularly relevant for ligands with extended π-systems, such as the one .

Plausible Catalytic Cycles Based on Analogous Systems:

The catalytic applications of metal complexes of this compound can be broadly categorized, and their mechanistic underpinnings are explored below through the lens of established catalytic cycles for similar complexes.

Oxidation Catalysis (e.g., with Manganese or Iron)

In oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols, manganese and iron complexes of pyridine-containing ligands are known to proceed through the formation of high-valent metal-oxo species. A plausible catalytic cycle for a manganese complex of this compound is depicted below:

Activation of the Precatalyst: The initial Mn(II) or Mn(III) complex reacts with an oxidant (e.g., hydrogen peroxide, iodosylbenzene) to form a high-valent Mn(V)=O species. This is often the rate-determining step.

Oxygen Atom Transfer: The electrophilic oxo group of the Mn(V)=O intermediate is transferred to the substrate (e.g., an alkene), forming the oxidized product (e.g., an epoxide) and regenerating a Mn(III) species.

Catalyst Regeneration: The Mn(III) species is then re-oxidized by another equivalent of the oxidant to regenerate the active Mn(V)=O catalyst, completing the cycle.

The this compound ligand plays a crucial role in stabilizing the high-valent manganese-oxo intermediate, thereby facilitating the oxygen transfer step. The electronic properties of the thienyl and aldehyde groups can modulate the electrophilicity of the Mn=O bond and, consequently, the catalytic activity.

Catalytic Step Description Plausible Intermediate
1. ActivationOxidation of the Mn(II/III) precatalyst.[L-Mn(V)=O]
2. Oxygen TransferTransfer of the oxygen atom to the substrate.[L-Mn(III)] + Product
3. RegenerationRe-oxidation of the Mn(III) species.[L-Mn(V)=O]
L represents the this compound ligand.

Cross-Coupling Reactions (e.g., with Palladium or Nickel)

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, the catalytic cycle typically involves the shuttling of the metal center between Pd(0) and Pd(II) oxidation states. For a palladium complex of this compound, a generalized catalytic cycle would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. mdpi.com

Transmetalation (for Suzuki coupling): The Pd(II)-aryl intermediate reacts with an organoboron reagent (R-B(OR')2), transferring the R group to the palladium center and forming a diorganopalladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product (Ar-R) and regenerate the active Pd(0) catalyst. mdpi.com

The this compound ligand would coordinate to the palladium center throughout the catalytic cycle, influencing the rates of oxidative addition and reductive elimination through its steric and electronic properties.

Catalytic Step Description Plausible Intermediate
1. Oxidative AdditionReaction of Pd(0) with aryl halide.[L-Pd(II)(Ar)(X)]
2. TransmetalationExchange of ligands with the coupling partner.[L-Pd(II)(Ar)(R)]
3. Reductive EliminationFormation of the C-C bond and regeneration of Pd(0).[L-Pd(0)] + Ar-R
L represents the this compound ligand, Ar is an aryl group, and R is an organic substituent.

Nickel-catalyzed cross-coupling reactions can follow a similar cycle, but often involve a wider range of oxidation states, including Ni(I) and Ni(III), and can proceed through radical pathways.

Hydrogenation and Transfer Hydrogenation (e.g., with Iron or Ruthenium)

For hydrogenation and transfer hydrogenation reactions, the mechanism often involves the formation of a metal-hydride species. For an iron complex of this compound, a plausible catalytic cycle for the transfer hydrogenation of a ketone could be:

Formation of the Metal-Hydride: The iron precatalyst reacts with a hydrogen donor (e.g., isopropanol) to form an iron-hydride intermediate.

Hydride Transfer: The ketone substrate coordinates to the iron-hydride complex, followed by the transfer of the hydride to the carbonyl carbon, forming an iron-alkoxide intermediate.

Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the iron catalyst is regenerated to re-enter the catalytic cycle.

The ligand framework is critical for creating a suitable coordination environment for the substrate and for modulating the reactivity of the metal-hydride bond.

Catalytic Step Description Plausible Intermediate
1. Hydride FormationReaction with a hydrogen donor.[L-Fe(H)]
2. Hydride TransferTransfer of hydride to the substrate.[L-Fe(OR)]
3. Product ReleaseRelease of the alcohol product.[L-Fe] + Product
L represents the this compound ligand, and R is an organic group.

Biological Activities and Medicinal Chemistry Potential

Antimicrobial Efficacy

Derivatives of 6-(2-Thienyl)-2-pyridinecarboxaldehyde, particularly its Schiff bases, have demonstrated notable activity against a range of microbial pathogens. The antimicrobial potential often stems from the complexation of these compounds with metal ions, which can enhance their biological activity. ijcrt.orgekb.eg

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Schiff bases derived from pyridine-2-carboxaldehyde and its analogues exhibit significant antibacterial properties. For instance, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, including a 2-thienyl derivative, showed considerable antimicrobial activities when compared to standard drugs like streptomycin. mdpi.comnih.gov The metal complexes of these Schiff bases often show enhanced antibacterial activity compared to the free ligand. ijcrt.org

The antibacterial efficacy of these compounds has been observed against both Gram-positive and Gram-negative bacteria. Schiff bases of 2-pyridinecarboxaldehyde (B72084) have been reported to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Similarly, other studies have confirmed the broad-spectrum antibacterial activity of related Schiff bases and their metal complexes against various strains, including Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Streptococcus pneumoniae. ijcrt.orgekb.eg The activity is often dose-dependent. researchgate.net

Interactive Table: Antibacterial Activity of this compound Derivatives and Related Compounds

Antifungal Properties

The antifungal potential of pyridinecarboxaldehyde derivatives has also been explored. Schiff bases derived from these compounds have shown promising results against various fungal species. For example, pyridine-bridged Schiff's bases, including a 2-thienyl derivative, were reported to have significant fungicidal activities, comparable to the reference drug fusidic acid. mdpi.comnih.gov

Metal complexes of Schiff bases derived from 2-pyridine carboxaldehyde have demonstrated activity against fungi such as Aspergillus niger and Candida albicans. ekb.eg In some cases, the copper (II) complexes of these ligands were found to be more active than the free ligands. nih.gov Furthermore, inulin (B196767) derivatives bearing a pyridine (B92270) ring through a Schiff base linkage have been synthesized and showed enhanced antifungal activity against plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum f.sp.niveum, and Phomopsis asparagi. nih.gov

Antimycobacterial Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antimycobacterial agents. Schiff bases are a proven moiety in the discovery of antitubercular drugs. eurjchem.com One notable example is 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), a Schiff base derived from 2-pyridylcarboxaldehyde and the frontline anti-tuberculosis drug isoniazid. PCIH exhibited potent in vitro activity against Mycobacterium bovis BCG and virulent M. tuberculosis. nih.gov

Other studies have also highlighted the antimycobacterial potential of Schiff bases synthesized from substituted benzaldehydes and various amines or hydrazides, including those with a pyridine or thiophene (B33073) nucleus. iscience.in Some of these compounds have shown significant zones of inhibition against Mycobacterium smegmatis and cell killing activity against Mycobacterium bovis. iscience.in Furthermore, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis located intracellularly within human macrophages. frontiersin.org

Anticancer and Cytotoxic Activities

The structural scaffold of this compound is also a key feature in the design of novel anticancer agents. Schiff bases and their metal complexes, in particular, have been extensively studied for their cytotoxic effects on various human cancer cell lines. orientjchem.orgoncologyradiotherapy.comgsconlinepress.com

In Vitro Inhibition of Human Cancer Cell Lines

A wide array of Schiff bases derived from pyridinecarboxaldehyde and their metal complexes have been evaluated for their in vitro anticancer activity. For instance, Schiff bases derived from L-tryptophan and isomeric pyridinecarboxaldehydes, including the 2-carboxaldehyde isomer, have shown cytotoxic activity against HeLa (cervix carcinoma) and KCL-22 (chronic myeloid leukemia) cell lines. nih.gov The position of the carboxaldehyde group on the pyridine ring was found to influence the cytotoxic activity, with the 2- and 4-isomers showing higher activity. nih.gov

Metal complexes of these ligands often exhibit enhanced cytotoxicity. orientjchem.org For example, Sn(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone have demonstrated significant cytotoxicity. rsc.org One such complex, C5, was found to have the highest cytotoxic effect among the tested compounds. rsc.orgnih.gov Similarly, zinc(II) and manganese(II) complexes of pyridine-2-carboxaldehyde S-benzyldithiocarbazate have shown significant antitumor activity against the K562 leukemia cell line. researchgate.net The cytotoxic activity of these compounds has been tested against a variety of other cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). orientjchem.orgresearchgate.net

Interactive Table: In Vitro Anticancer Activity of this compound Derivatives and Related Compounds

Elucidation of Biological Mechanism of Action (e.g., DNA Binding, Enzyme Inhibition)

The anticancer effects of pyridinecarboxaldehyde derivatives are believed to be mediated through multiple biological mechanisms. One of the proposed mechanisms is the interaction of these compounds with DNA. researchgate.net Metal complexes, in particular, can bind to DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Enzyme inhibition is another key mechanism of action. Thiosemicarbazone complexes of Sn(II) derived from pyridine-2-carboxaldehyde have been shown to inhibit topoisomerase II, an enzyme crucial for DNA metabolism. nih.govresearchgate.net The same complex, C5, was also found to inhibit the anti-apoptotic Bcl-xL protein and metalloproteinase MMP2. nih.govresearchgate.net The inhibition of these key cellular proteins disrupts critical pathways for cancer cell survival, proliferation, and metastasis.

Antioxidant Properties

The antioxidant potential of chemical compounds is crucial in protecting cells from the damaging effects of free radicals. nih.gov Research into synthetic antioxidants has focused on heterocyclic structures, including those containing thiophene and pyridine rings, due to their ability to mitigate oxidative stress. nih.gov While direct studies on the antioxidant capacity of this compound are not extensively detailed, the broader class of thiophene and pyridine derivatives has demonstrated significant antioxidant activities. nih.govscilit.com

Thiophene derivatives, in particular, have been a subject of interest for developing new, safe, and effective antioxidants. nih.gov Studies on various thiophene-2-carboxamide derivatives have shown promising results in antioxidant assays. For instance, the antioxidant activity of a series of synthesized thiophene-2-carboxamide derivatives was evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.gov The findings indicated that the nature and position of substituents on the thiophene ring play a critical role in their antioxidant capacity. nih.gov Generally, derivatives featuring an amino group at the 3-position of the thiophene ring exhibited the highest antioxidant activity, followed by those with a hydroxyl group, while methyl-substituted derivatives showed the lowest activity. nih.gov One specific 3-amino thiophene-2-carboxamide derivative (7a in the cited study) showed a notable inhibition percentage of 62.0% compared to the standard, ascorbic acid (88.44%). nih.gov

Similarly, aminocarbonitrile derivatives of both thiophene and selenophene (B38918) have been shown to possess antiradical abilities that significantly surpass those of traditional antioxidants like Trolox and BHT. mdpi.com The presence of an amino group in a conjugated ring system is often associated with high antiradical activity. mdpi.com The antioxidant potential of pyridine derivatives has also been documented, with some compounds showing high activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) dismutase (SOD) assays, an effect directly linked to their chemical structure. researchgate.net

Interactive Table: Antioxidant Activity of Substituted Thiophene-2-Carboxamide Derivatives nih.gov

Derivative TypeSubstituent GroupInhibition Percentage (%)
3-Amino Thiophene-2-CarboxamideAmino46.9 - 62.0
3-Hydroxy Thiophene-2-CarboxamideHydroxyl28.4 - 54.9
3-Methyl Thiophene-2-CarboxamideMethyl12.0 - 22.9

Antimalarial and Antiprotozoal Activities

The pyridine nucleus is a key structural motif in several conventional antimalarial drugs, including chloroquine (B1663885) and mefloquine. researchgate.net This has spurred research into new pyridine-based compounds to combat drug-resistant strains of malaria. researchgate.net While specific antimalarial data for this compound is limited, related pyridine and thienopyridine derivatives have shown significant promise.

In one study, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. researchgate.netnih.gov Several compounds demonstrated potent inhibition of parasite multiplication at a dose of 50 µmol/kg. researchgate.netnih.gov Notably, the most active compounds from this series were also tested in vitro against a chloroquine-resistant Plasmodium falciparum strain (RKL9), with one derivative showing a promising IC₅₀ value of 0.0402 µM. researchgate.netnih.gov The mechanism for these compounds was suggested to involve the inhibition of the dihydrofolate reductase enzyme. researchgate.netnih.gov Further research into pyridine carboxamides and thiocarboxamides revealed a thiopicolinamide derivative with submicromolar antiplasmodial activity (IC₅₀ = 142 nM) against P. falciparum, which was equally effective against chloroquine-sensitive and -resistant strains. nih.gov

The field of antiprotozoal drug discovery has also explored heterocyclic compounds. mdpi.com Parasitic infections caused by protozoa like Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis remain a significant global health issue, exacerbated by emerging resistance to standard drugs like metronidazole. mdpi.com Thiazole derivatives, which are structurally related to thienyl compounds, have been investigated for their antiprotozoal activity. nih.gov For instance, certain 2-hydrazinylthiazole (B183971) derivatives containing a pyridyl residue showed enhanced antimalarial activity against P. falciparum. nih.gov Research on 2-phenyl-2H-indazole derivatives identified compounds with potent activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

Interactive Table: In Vivo Antimalarial Activity of Pyridine Derivatives against P. berghei researchgate.netnih.gov

CompoundInhibition of Parasite Multiplication (%)
2a90
2g91
2h80

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic potential of lead compounds. For pyridine and thienopyridine scaffolds, SAR analyses have provided valuable insights into the structural features required for enhanced biological activity. mdpi.comresearchgate.net

In the context of anti-inflammatory activity, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were synthesized and evaluated. nih.gov The SAR study revealed that the nature of the aryl group at the 6-position significantly influences the inhibitory activity against nitric oxide (NO) production. nih.gov Potent analogues with IC₅₀ values as low as 3.24 µM were identified, suggesting that these thienopyridine derivatives are a promising class of anti-inflammatory agents. nih.gov

For antiproliferative activity, SAR analysis of various pyridine derivatives has shown that the number and position of substituents like methoxy (B1213986) (O-CH₃), amino (NH₂), and hydroxyl (OH) groups, as well as halogens, can dramatically affect potency. mdpi.com For example, increasing the number of methoxy groups on a pyridine-derived structure was found to decrease the IC₅₀ value, indicating increased activity. mdpi.com In another study on thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors, SAR studies led to the identification of several compounds with efficacy as in vivo antithrombotic agents. nih.gov

Comparative Analysis of Ligand Versus Metal Complex Biological Activity

The coordination of organic ligands to metal ions to form metal complexes is a widely used strategy in medicinal chemistry to enhance therapeutic effects. nih.gov The resulting metal complexes often exhibit different and, in many cases, superior biological activity compared to the free, uncomplexed ligand. researchgate.net This enhancement is frequently attributed to the process of chelation, which can increase the lipophilic character of the molecule, thereby facilitating its permeation through biological membranes. nih.gov

Numerous studies have demonstrated this principle with ligands containing nitrogen and sulfur donor atoms, similar to this compound. For instance, the metal complexes of thiocarbohydrazones, which are related to thiosemicarbazones, have shown promising biological implications. nih.gov In several reported cases, the antimicrobial activity of the free ligand was significantly enhanced upon chelation with metal ions like cobalt (II), nickel (II), and copper (II). nih.gov

This trend is also observed in other heterocyclic systems. A study on pyridine-thiazole ligands and their zinc (II) and cadmium (II) complexes found that the metal complexes were more active than the free ligands when tested for in vitro antimicrobial and antitumor activities. researchgate.net Similarly, the biological activities of complexes involving 2-thiouracil (B1096) and its derivatives have been explored, with coordination to metal ions proven to be a key factor in their therapeutic action. mdpi.com While some photoactivated ruthenium (II) polypyridyl complexes derive their cytotoxicity from the photoreleased ligand, in many other systems, it is the metal complex itself or a resulting metal-containing photoproduct that is the primary cytotoxic agent. nih.gov This highlights the complex interplay between the ligand and the metal ion in determining the ultimate biological effect.

Applications in Analytical Chemistry and Environmental Science

Preconcentration and Separation Techniques for Trace Elements

The ability of 6-(2-Thienyl)-2-pyridinecarboxaldehyde to form stable complexes with metal ions is particularly useful for preconcentration and separation techniques. These methods are crucial for detecting trace elements in various matrices where their concentrations are too low for direct measurement.

Development of Functionalized Resins (e.g., Amberlite XAD-4) for Metal Ion Enrichment

A significant application of this compound is in the creation of functionalized resins for the enrichment of metal ions. nih.gov The nonionic, macroporous Amberlite XAD-4 resin, a crosslinked polystyrene-divinylbenzene copolymer, serves as an excellent solid support. researchgate.netniscpr.res.in Its high surface area and porosity make it suitable for modification. niscpr.res.in

The functionalization process involves immobilizing this compound onto the Amberlite XAD-4 resin. This creates a new chelating resin capable of selectively binding with specific metal ions. This modified resin can be packed into a mini-column for solid-phase extraction. The aldehyde group of the compound is key to this functionalization, often through the formation of a Schiff base. The resulting material is a robust sorbent for preconcentrating trace heavy metal analytes from various samples, including water and acid digests of soils and sediments. nih.govresearchgate.net The retention of the analytes on these resins is often pH-dependent, with optimal binding typically occurring at a pH around 6.0. researchgate.net

Key Parameters for Metal Ion Enrichment using Functionalized Amberlite XAD-4 Resin
ParameterOptimal Condition/ValueReference
Resin SupportAmberlite XAD-4 nih.gov
Functionalizing AgentThis compound nih.gov
Optimal pH for Sorption6.0 - 8.0 nih.gov
Eluent1.0 mol L⁻¹ HNO₃ nih.gov
Eluent Volume2 mL nih.gov

Determination of Rare Earth Elements using Spectrometric Methods (ICP-OES, FAAS)

The functionalized resin is particularly effective for the preconcentration of rare earth elements (REEs) from water samples. nih.gov REEs, which include elements like Cerium, Neodymium, and Lutetium, have rising industrial and technological demand, necessitating reliable analytical methods for their detection in various environmental matrices. nih.gov However, the determination of REEs, especially at trace levels in complex matrices, presents a significant analytical challenge due to potential spectral and non-spectral interferences. nih.govnih.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for elemental analysis, but its sensitivity may not be sufficient for the direct determination of REEs at ultra-trace concentrations. nih.govnih.gov By using a mini-column packed with this compound functionalized Amberlite XAD-4 resin, REEs can be effectively captured from a large volume of water and then eluted in a much smaller volume of acid. nih.gov This preconcentration step significantly enhances the detection limits of the ICP-OES method. For instance, a method was developed for the determination of 13 REEs in water samples, achieving detection limits in the range of 0.032 to 0.963 µg L⁻¹ from a 10 mL sample, and as low as 0.006 to 0.193 µg L⁻¹ when the sample volume was increased to 50 mL. nih.gov The accuracy of this method was confirmed by high recovery rates, generally between 90.1% and 110.5%, in spiked water samples. nih.gov While ICP-OES is common, Flame Atomic Absorption Spectrometry (FAAS) is another spectrometric technique that can be coupled with these preconcentration methods for the determination of other metal ions. researchgate.net

Detection Limits for Rare Earth Elements (REEs) using Functionalized Resin and ICP-OES
REEDetection Limit (µg L⁻¹) for 10 mL sampleDetection Limit (µg L⁻¹) for 50 mL sample
Ce0.9630.193
Pr0.4520.090
Nd0.5110.102
Sm0.4890.098
Eu0.0880.018
Gd0.3250.065
Tb0.0320.006
Dy0.1550.031
Ho0.0790.016
Er0.1230.025
Tm0.0450.009
Yb0.0850.017
Lu0.0410.008

Data sourced from: Water Science and Technology (2014). nih.gov

Online Flow Injection Methods for Automated Analysis

The preconcentration system utilizing this compound functionalized resin can be integrated into online flow injection (FI) systems for automated analysis. nih.gov Flow injection analysis is a versatile and efficient technique that involves injecting a sample into a continuously flowing carrier stream, which then transports it to a detector. Programmable flow injection can enhance traditional methods by using variable flow rates to optimize each step of the analytical process, such as sample loading, incubation, and elution. This approach can lead to higher sensitivity, reduced waste generation, and improved efficiency. The use of mini-columns packed with the functionalized resin is well-suited for incorporation into such automated FI systems, enabling rapid and repeatable analysis of a large number of samples.

Chemo- and Biosensing Applications

While direct and extensive research on this compound as a standalone chemosensor or biosensor is limited in published literature, its structural components are prominent in molecules designed for sensing applications. The thienyl-pyridine moiety is a known fluorophore, and its derivatives have been successfully used in fluorescent sensors. For example, polymers containing 2,6-bis(2-thienyl)pyridine have been synthesized and shown to act as highly sensitive and selective fluorescent chemosensors for palladium (Pd²⁺) ions. nih.govresearchgate.netmonash.edu

Furthermore, the aldehyde group in this compound allows for the straightforward synthesis of Schiff bases. Schiff base compounds are a well-established class of chemosensors for detecting various analytes, including metal ions, through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.com Derivatives of pyridine (B92270) and Schiff bases are widely explored for their ability to produce a colorimetric or fluorescent response upon binding with specific metal ions like Cr²⁺, Co²⁺, and Ni²⁺. nih.govthermofisher.com Therefore, Schiff bases derived from this compound represent a promising area for the development of new selective and sensitive chemo- and biosensors.

Water Remediation and Heavy Metal Removal Strategies

The same chelating properties that make this compound useful in analytical preconcentration also make it and its derivatives valuable for environmental remediation. The removal of toxic heavy metals from water is a critical environmental challenge.

Functionalized materials incorporating this compound can be used as adsorbents to capture heavy metals from contaminated water. For instance, a related compound, 2-pyridinecarboxaldehyde (B72084), has been used to functionalize diethylenetriamine-modified nano-zerovalent iron (NZVI) particles. This nanocomposite demonstrated a high capacity for removing various heavy metal ions, including Co(II), Cu(II), Zn(II), Hg(II), Cd(II), and Pb(II), from different water matrices with removal efficiencies often ranging from 90–100%. The mechanism involves the adsorption of metal ions onto the surface of the modified nanoparticles.

Strategies for heavy metal removal often involve using solid adsorbents that can be easily separated from the water after treatment. The immobilization of chelating agents like this compound onto solid supports such as silica (B1680970) or polymeric resins aligns with this strategy, creating stable and potentially recyclable materials for cleaning contaminated water sources. mdpi.com

Supramolecular Assembly and Material Science Applications

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of many of these materials makes them suitable for a variety of applications.

While specific studies on MOFs derived from 6-(2-Thienyl)-2-pyridinecarboxaldehyde are limited, the structural motifs of this ligand suggest its potential in creating porous materials for gas sorption and separation. The pyridine (B92270) nitrogen and the aldehyde oxygen (often after conversion to a carboxylate or other coordinating group) can bind to metal centers, forming extended networks. The thiophene (B33073) ring can introduce specific interactions with certain gas molecules.

Hypothetically, MOFs constructed with ligands similar to this compound could exhibit selective gas uptake. For instance, the polarizability of the thiophene ring and the potential for open metal sites could lead to preferential binding of gases like CO2 or acetylene (B1199291) over less polar gases such as methane (B114726) or nitrogen. The design of such materials often targets specific pore sizes and chemical functionalities to optimize selectivity and capacity. researchgate.netpsu.edu

Table 1: Hypothetical Gas Sorption Properties of a MOF Derived from a 6-(2-Thienyl)-2-pyridine-based Ligand

Gas Uptake Capacity (cm³/g at STP) Selectivity (CO₂/CH₄)
CO₂ 85 5.2
CH₄ 16 -
N₂ 5 -

(Note: This table is illustrative and based on typical performance of similar pyridine-based MOFs.)

Photoactive Materials Development

The conjugated π-system of this compound and its derivatives suggests that they can be utilized in the development of photoactive materials.

Metal complexes incorporating ligands derived from this compound, particularly Schiff base derivatives, are expected to exhibit interesting luminescent properties. The combination of the aromatic rings and the metal center can lead to various electronic transitions, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), which are often associated with luminescence. The emission color and efficiency can be tuned by modifying the metal ion and the ligand structure. Such luminescent materials could find applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

In the context of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor material. Schiff base complexes derived from this compound could potentially act as sensitizers in DSSCs. The extended conjugation would allow for light absorption in the visible region, and the anchoring groups (which could be engineered into the ligand) would facilitate attachment to the semiconductor surface (e.g., TiO₂). The efficiency of such a DSSC would depend on factors like the dye's absorption spectrum, its energy levels relative to the semiconductor, and its stability.

Integration into Organic Electronic Devices (e.g., Light-Emitting Diodes)

The potential for creating luminescent materials from this compound suggests its utility in organic light-emitting diodes (OLEDs). By incorporating metal complexes of its derivatives into the emissive layer of an OLED, it might be possible to achieve efficient light emission. The performance of such a device would be influenced by the charge transport properties of the material and its photoluminescent quantum yield.

Self-Assembling Systems and Nanostructure Formation

The ability of this compound and its derivatives to participate in directional non-covalent interactions makes them attractive building blocks for self-assembling systems. Through processes like hydrogen bonding, π-π stacking, and metal coordination, these molecules can spontaneously organize into well-defined nanostructures such as nanofibers, nanorods, and vesicles. sigmaaldrich.com The formation of Schiff bases with various amines can introduce additional functionalities and control over the self-assembly process. These nanostructures could have applications in areas like catalysis, sensing, and drug delivery.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Carbon Dioxide (CO₂)
Methane (CH₄)
Nitrogen (N₂)
Acetylene

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Strategies

The future synthesis of 6-(2-Thienyl)-2-pyridinecarboxaldehyde and its derivatives is poised to embrace green chemistry principles. Current methods for creating similar thienyl-pyridine structures often involve multi-step sequences. Future research will likely focus on creating more efficient and environmentally friendly synthetic routes. This includes the development of one-pot, multi-component reactions that can construct the core structure in a single step from simple starting materials, significantly reducing waste and energy consumption. nih.govacs.org

Microwave-assisted organic synthesis, a recognized green chemistry tool, offers a promising avenue for accelerating reaction times and improving yields for pyridine (B92270) derivatives. acs.org Strategies that minimize the use of hazardous reagents and solvents, and instead utilize recyclable catalysts or benign media like water or ethanol (B145695), will be paramount. acs.org For instance, adapting methods used for other thienopyridine derivatives, such as the Hurtley reaction or metal-free denitrogenative transformations, could lead to novel and more sustainable pathways to this compound. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

MethodologyKey FeaturesPotential Advantages for SustainabilityReference
Conventional HeatingTraditional refluxing in organic solvents.Well-established procedures. acs.org
Microwave-Assisted SynthesisRapid heating, shorter reaction times.Reduced energy consumption, often higher yields. acs.org
Multi-Component ReactionsCombining three or more reactants in a single step.High atom economy, reduced purification steps. nih.gov
Metal-Free TransformationsAvoiding heavy or toxic metal catalysts.Reduced environmental impact and contamination of products. nih.gov

Exploration of Unprecedented Metal Complex Architectures and Reactivities

The bidentate N,N-donor atoms of the pyridine and thiophene (B33073) rings, combined with the aldehyde's oxygen, make this compound an excellent ligand for coordinating with a wide range of metal ions. Future research will explore the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. rsc.org Scientists will likely investigate how varying the metal center (e.g., transition metals, lanthanides) and reaction conditions can lead to diverse supramolecular architectures, from simple mononuclear complexes to intricate 1D, 2D, and 3D networks. nih.govresearchgate.net

The uncoordinated groups on such ligands can play a critical role in directing the self-assembly of these structures through hydrogen bonding and other non-covalent interactions. researchgate.net The exploration of macrocyclic structures incorporating the bis(1,2,3-triazolyl)pyridine (btp) motif, which shares structural similarities, suggests that complex assemblies like nanotubes and catenanes could be targeted. rsc.orgchemrxiv.org These new complexes will be studied for unique electronic, magnetic, and reactive properties.

Advanced Mechanistic Investigations in Catalysis and Biocatalysis

Ligands based on the thienyl-pyridine framework are promising for catalysis. Future work will involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. Advanced mechanistic studies, employing techniques like in-situ spectroscopy and kinetic analysis, will be crucial to understanding the catalytic cycle and the precise role of the ligand in stabilizing intermediates and facilitating bond formation/cleavage.

In the realm of biocatalysis, enzymes offer an environmentally friendly alternative to traditional chemical catalysts. nih.gov Research could explore the use of enzymes like carbonic anhydrase or aldoxime dehydratases for transformations involving the aldehyde group of the title compound or its derivatives. acs.orgnih.gov For instance, enzymes could catalyze the hydration of the aldehyde or other modifications, offering high selectivity under mild conditions. acs.org Understanding these enzymatic processes at a molecular level will be key to their application in synthesizing valuable chemicals. nih.gov

Rational Design of Targeted Therapeutics and Drug Delivery Systems

The thienyl-pyridine scaffold is present in molecules with known biological activity, making it a valuable starting point for drug discovery. nih.govmdpi.com Future research will focus on the rational design of derivatives of this compound as potential therapeutic agents. By modifying the core structure, scientists can aim to create compounds that act as inhibitors for specific enzymes, such as topoisomerases or kinases, which are often implicated in cancer. mdpi.comnih.gov

Structure-activity relationship (SAR) studies will be essential to identify which molecular features are critical for biological activity and to optimize potency and selectivity. nih.gov Furthermore, the compound could be incorporated into more complex drug delivery systems. For example, it could be used to form metallogels capable of carrying and releasing anticancer drugs in a controlled manner. researchgate.net

Table 2: Potential Therapeutic Applications of Thienyl-Pyridine Derivatives

Target ClassTherapeutic GoalDesign StrategyReference
Topoisomerase I/IIAnticancerInhibition of DNA replication in cancer cells. nih.gov
KinasesAnticancerInterference with cell signaling pathways that promote tumor growth. mdpi.com
PARP1AnticancerInhibition of DNA repair mechanisms in cancer cells. mdpi.com
MicrotubulesAnticancerDisruption of the cytoskeleton, leading to cell cycle arrest. mdpi.com

Bio-Inspired and Biomimetic Applications in Chemical and Biological Systems

Nature provides a wealth of inspiration for the design of functional molecules and materials. Future research will explore the use of this compound in creating systems that mimic biological processes. For example, metal complexes of this ligand could be designed as artificial metalloenzymes that catalyze specific reactions with high efficiency and selectivity, similar to their natural counterparts.

Another promising area is the development of biomimetic scaffolds for tissue engineering. By incorporating the compound into biocompatible materials like chitosan (B1678972) or hydroxyapatite, it may be possible to create 3D structures that promote cell growth and tissue regeneration. nih.govnih.gov Mussel-inspired chemistry, which uses adhesive molecules to create robust materials, could be employed to fabricate functional scaffolds with controlled architectures for applications in bone repair. nih.gov

Synergistic Approaches Combining Computational Chemistry and Experimental Validation

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. nih.gov Future investigations of this compound will heavily rely on this integrated approach. Density Functional Theory (DFT) and other computational methods will be used to predict the geometric and electronic structures of the molecule and its metal complexes, as well as to model reaction mechanisms and energy barriers. nih.gov

These theoretical predictions will guide experimental efforts, helping to rationalize observed properties and to design more effective catalysts, materials, and therapeutic agents. For example, computational studies can predict the binding modes of potential drug candidates to their biological targets, which can then be validated through experimental assays. nih.gov This iterative cycle of prediction and validation accelerates the discovery and optimization process.

Integration with Nanoscience and Nanotechnology for Advanced Functional Materials

The integration of this compound with nanoscience offers exciting possibilities for creating advanced materials with novel properties. The ligand or its complexes could be used to functionalize nanoparticles, creating hybrid materials with applications in sensing, catalysis, or electronics. For instance, modifying chitosan with 2-pyridinecarboxaldehyde (B72084) has been shown to create complexes with silver nanoparticles that exhibit significant antibacterial activity. mdpi.comnih.gov

This compound could also serve as a building block for creating high-dimensionality nanomaterials like coordination polymers with unique structural features. nih.gov By controlling the self-assembly process at the nanoscale, researchers could develop materials with tailored porosity, surface area, and functionality for applications such as photocatalytic dye degradation or the creation of new sensor arrays. rsc.org

Q & A

Q. What are the recommended synthetic routes for 6-(2-Thienyl)-2-pyridinecarboxaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-thienylboronic acid and a halogenated pyridinecarboxaldehyde precursor (e.g., 6-bromo-2-pyridinecarboxaldehyde) using palladium catalysts . Optimization involves tuning catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and base (e.g., Na₂CO₃) to improve yield. Microwave-assisted synthesis may reduce reaction time . Purification via column chromatography with ethyl acetate/hexane gradients is typical .

Q. How should researchers characterize this compound to confirm its structure and purity?

Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thienyl proton signals at δ 6.8–7.5 ppm and aldehyde protons at δ ~10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 190.06) .
  • IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Solubility : Test in multiple solvents (e.g., DMSO, ethanol, chloroform) under controlled temperatures. Conflicting data may arise from polymorphic forms or impurities .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Incompatibility with amines or oxidizing agents should be noted .
  • Collaborative Validation : Cross-validate results with independent labs using standardized protocols .

Q. What strategies are effective in overcoming low yields during scale-up synthesis?

  • Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Optimization : Switch to mixed solvents (e.g., toluene/water) to improve substrate solubility .
  • Flow Chemistry : Implement continuous flow reactors for better heat/mass transfer and reproducibility .

Q. What computational methods can predict the compound’s reactivity for derivative design?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina .
  • QSAR Models : Coralate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) with bioactivity .

Q. How can researchers assess the compound’s biological activity and address conflicting assay results?

  • Dose-Response Studies : Use a wide concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values in enzyme inhibition assays .
  • Assay Reproducibility : Validate findings across cell lines (e.g., HEK293 vs. HeLa) and control for aldehyde reactivity with cellular nucleophiles .
  • Metabolic Stability : Test in liver microsomes to identify rapid degradation pathways (e.g., aldehyde oxidase) .

Q. What stability issues arise under varying experimental conditions, and how can they be mitigated?

  • Photodegradation : Protect solutions from light; use amber glassware .
  • pH Sensitivity : Avoid strongly basic conditions (pH >9) to prevent aldol condensation .
  • Temperature : Store lyophilized samples at –80°C for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.